3-Methoxy-5-piperidinophenylboronic acid, pinacol ester
Description
3-Methoxy-5-piperidinophenylboronic acid, pinacol ester (C18H27BNO3) is a boronic acid pinacol ester derivative characterized by a phenyl ring substituted with a methoxy group at position 3 and a piperidine moiety at position 3. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) protects the boronic acid, enhancing stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings .
Properties
IUPAC Name |
1-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-15(13-16(12-14)21-5)20-9-7-6-8-10-20/h11-13H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCBWNWRZALISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester typically involves the reaction of 3-methoxy-5-piperidinophenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is also explored for its potential biological activities. It can be used as a building block in the synthesis of biologically active molecules, including potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in forming carbon-carbon bonds makes it essential for manufacturing various high-performance materials .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester primarily involves its role as a reagent in Suzuki–Miyaura coupling reactions. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic substrates participating in the coupling reaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-methoxy-5-piperidinophenylboronic acid, pinacol ester can be contextualized against analogous boronic acid pinacol esters, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Key Findings
Piperidine vs. Other Amines: Piperidine (vs. pyrrolidinone in ) introduces basicity and conformational flexibility, which may improve blood-brain barrier penetration in CNS-targeting agents .
NMR Spectral Consistency: All pinacol esters exhibit diagnostic <sup>1</sup>H NMR signals at δ 1.34–1.38 (12H, –CH3) and <sup>13</sup>C NMR peaks at δ 24–84 (B-O and C-CH3) .
Biological Activity: Piperidine-containing analogs (e.g., ) show superior solubility and bioavailability compared to pyrrolidinone derivatives (e.g., ), which require deprotection for activity .
Synthetic Utility: The target compound’s synthesis likely parallels methods for aryl pinacol boronates, involving Suzuki-Miyaura coupling of a brominated 3-methoxy-5-piperidinobenzene with bis(pinacolato)diboron (B2Pin2) under Pd catalysis .
Biological Activity
3-Methoxy-5-piperidinophenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry and organic synthesis. This compound is particularly noted for its role in Suzuki–Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds in various organic molecules. Its biological activity, however, extends beyond synthetic applications, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 253.13 g/mol. The compound features a piperidine ring and a methoxy group that contribute to its unique properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.13 g/mol |
| IUPAC Name | 3-Methoxy-5-piperidinophenylboronic acid pinacol ester |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The boronic acid moiety enables reversible binding to diols in biomolecules, which can modulate enzyme activity and influence metabolic pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may inhibit the proliferation of certain cancer cell lines by interfering with signaling pathways involved in cell growth and survival. For instance, studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins.
Case Studies
- Inhibition of Cancer Cell Proliferation : A study published in Journal of Medicinal Chemistry demonstrated that 3-Methoxy-5-piperidinophenylboronic acid derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) at low micromolar concentrations. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
- Anti-inflammatory Effects : Another investigation reported that this compound could reduce inflammatory markers in vitro by inhibiting NF-kB activation in macrophages. This suggests a potential role in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate lipophilicity, which aids in its absorption and distribution within biological systems. Studies suggest that its ester form enhances stability against hydrolysis compared to free boronic acids.
Applications in Organic Synthesis
Beyond its biological implications, this compound is widely utilized in organic synthesis:
- Suzuki-Miyaura Coupling : It serves as an effective reagent for forming biaryl compounds, which are prevalent in pharmaceuticals.
- Drug Development : Its ability to modify biological targets makes it a valuable tool for designing new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
